![molecular formula C4H11N2O4P B14665062 Dimethyl [(carbamoylamino)methyl]phosphonate CAS No. 51375-48-5](/img/structure/B14665062.png)
Dimethyl [(carbamoylamino)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [(carbamoylamino)methyl]phosphonate is an organophosphorus compound with the chemical formula C3H9O3P. It is a colorless liquid primarily used as a flame retardant. This compound is known for its versatility in various industrial applications, including its use as a preignition additive for gasoline, anti-foaming agent, plasticizer, stabilizer, textile conditioner, antistatic agent, and an additive for solvents and low-temperature hydraulic fluids .
Méthodes De Préparation
Dimethyl [(carbamoylamino)methyl]phosphonate can be synthesized through several methods. One common synthetic route involves the reaction of trimethyl phosphite with a halomethane, such as iodomethane, via the Michaelis–Arbuzov reaction . This reaction typically requires specific conditions, including the presence of a catalyst and controlled temperature settings. Industrial production methods often involve large-scale synthesis using similar reaction pathways, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Dimethyl [(carbamoylamino)methyl]phosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts with thionyl chloride to produce methylphosphonic acid dichloride, which is used in the production of nerve agents like sarin and soman . Common reagents used in these reactions include halides, amines, and other phosphorus-containing compounds. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Dimethyl [(carbamoylamino)methyl]phosphonate has numerous scientific research applications. In chemistry, it is used as a catalyst and reagent in organic synthesis, generating highly reactive ylides . In biology and medicine, it serves as a sarin-simulant for the calibration of organophosphorus detectors . Additionally, it is used in the development of flame-retardant materials, such as bio-based rigid polyurethane foams, enhancing their thermal and mechanical properties . Its versatility extends to various industrial applications, including its use as an additive in solvents and hydraulic fluids .
Mécanisme D'action
The mechanism of action of Dimethyl [(carbamoylamino)methyl]phosphonate involves its interaction with specific molecular targets and pathways. As a flame retardant, it acts in both the condensed and gas phases, reducing the flammability of materials by interfering with the combustion process . In the production of nerve agents, it reacts with thionyl chloride to form methylphosphonic acid dichloride, which then undergoes further reactions to produce the toxic compounds . The molecular pathways involved in these processes are complex and require precise conditions to achieve the desired outcomes.
Comparaison Avec Des Composés Similaires
Dimethyl [(carbamoylamino)methyl]phosphonate can be compared with other similar organophosphorus compounds, such as methylphosphonic acid dimethyl ester and dimethoxymethyl phosphine oxide . These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. For example, while this compound is primarily used as a flame retardant, methylphosphonic acid dimethyl ester is often used in the synthesis of other organophosphorus compounds . The unique combination of properties and reactivity makes this compound a valuable compound in various scientific and industrial fields.
Propriétés
Numéro CAS |
51375-48-5 |
|---|---|
Formule moléculaire |
C4H11N2O4P |
Poids moléculaire |
182.12 g/mol |
Nom IUPAC |
dimethoxyphosphorylmethylurea |
InChI |
InChI=1S/C4H11N2O4P/c1-9-11(8,10-2)3-6-4(5)7/h3H2,1-2H3,(H3,5,6,7) |
Clé InChI |
LGASPPUNWQUUCL-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(CNC(=O)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


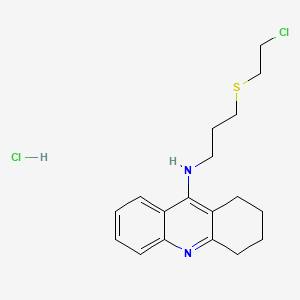
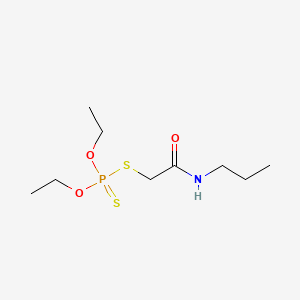
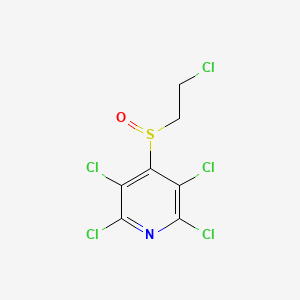
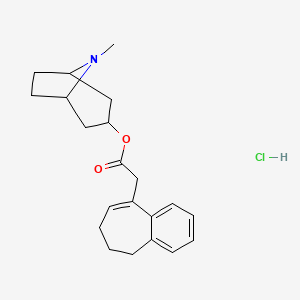
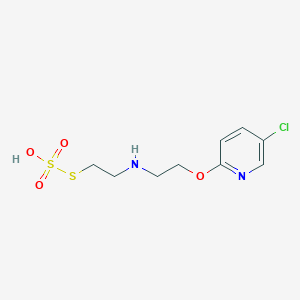

![2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol](/img/structure/B14665026.png)
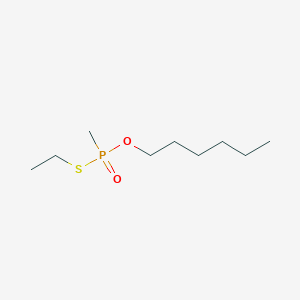
![(3E,6E)-3-[(4-nitrophenyl)methylidene]-6-propylidenepiperazine-2,5-dione](/img/structure/B14665033.png)
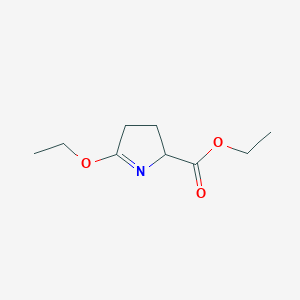

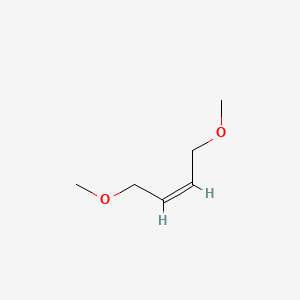

![5-{[(2,4-Dioxoimidazolidin-1-yl)imino]methyl}furan-2-carbonitrile](/img/structure/B14665050.png)
